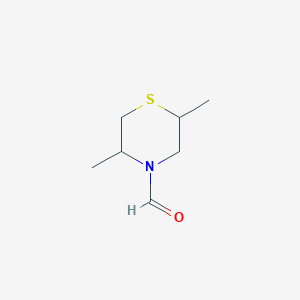
2,5-Dimethylthiomorpholine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethylthiomorpholine-4-carbaldehyde (DMTMC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTMC is a versatile reagent that can be used for the synthesis of a wide range of organic compounds.
Mecanismo De Acción
2,5-Dimethylthiomorpholine-4-carbaldehyde acts as a thiol reagent, reacting with thiol-containing compounds to form thioether derivatives. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group attacks the carbonyl group of 2,5-Dimethylthiomorpholine-4-carbaldehyde, resulting in the formation of a thioether bond. This reaction has been used in the synthesis of various thioether-containing compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2,5-Dimethylthiomorpholine-4-carbaldehyde. However, studies have shown that 2,5-Dimethylthiomorpholine-4-carbaldehyde has low toxicity and is not mutagenic or carcinogenic. It has also been reported to have antimicrobial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-Dimethylthiomorpholine-4-carbaldehyde has several advantages in lab experiments, such as its ease of synthesis, stability, and versatility. It can be used as a reagent in a wide range of organic reactions, making it a valuable tool in synthetic organic chemistry. However, 2,5-Dimethylthiomorpholine-4-carbaldehyde has some limitations, such as its low solubility in water, which can make it difficult to use in certain reactions.
Direcciones Futuras
There are several future directions for the use of 2,5-Dimethylthiomorpholine-4-carbaldehyde in scientific research. One potential application is in the synthesis of novel antitumor agents, where 2,5-Dimethylthiomorpholine-4-carbaldehyde could be used as a key reagent in the preparation of thioether-containing compounds. Additionally, 2,5-Dimethylthiomorpholine-4-carbaldehyde could be used in the synthesis of chiral ligands for asymmetric catalysis, which could have applications in the pharmaceutical industry. Further studies are needed to explore the full potential of 2,5-Dimethylthiomorpholine-4-carbaldehyde in these and other areas of research.
Conclusion
In conclusion, 2,5-Dimethylthiomorpholine-4-carbaldehyde is a versatile reagent that has shown promising results in the synthesis of various organic compounds. It has low toxicity and has been reported to have antimicrobial activity. 2,5-Dimethylthiomorpholine-4-carbaldehyde has several advantages in lab experiments, such as its ease of synthesis and versatility, but also has some limitations, such as its low solubility in water. There are several future directions for the use of 2,5-Dimethylthiomorpholine-4-carbaldehyde in scientific research, and further studies are needed to explore its full potential.
Métodos De Síntesis
2,5-Dimethylthiomorpholine-4-carbaldehyde can be synthesized using various methods, but the most commonly used method is the reaction of 2,5-dimethylthiomorpholine with paraformaldehyde in the presence of an acid catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of 2,5-Dimethylthiomorpholine-4-carbaldehyde.
Aplicaciones Científicas De Investigación
2,5-Dimethylthiomorpholine-4-carbaldehyde has been extensively used in scientific research for the synthesis of various organic compounds such as thiazoles, thiazolines, and thiazolidines. It has also been used as a reagent in the preparation of chiral ligands for asymmetric catalysis. 2,5-Dimethylthiomorpholine-4-carbaldehyde has shown promising results in the synthesis of biologically active compounds such as antitumor agents, antimicrobial agents, and anti-inflammatory agents.
Propiedades
Número CAS |
111073-04-2 |
|---|---|
Nombre del producto |
2,5-Dimethylthiomorpholine-4-carbaldehyde |
Fórmula molecular |
C7H13NOS |
Peso molecular |
159.25 g/mol |
Nombre IUPAC |
2,5-dimethylthiomorpholine-4-carbaldehyde |
InChI |
InChI=1S/C7H13NOS/c1-6-4-10-7(2)3-8(6)5-9/h5-7H,3-4H2,1-2H3 |
Clave InChI |
FHNSRKPKKIQKSW-UHFFFAOYSA-N |
SMILES |
CC1CN(C(CS1)C)C=O |
SMILES canónico |
CC1CN(C(CS1)C)C=O |
Sinónimos |
4-Thiomorpholinecarboxaldehyde, 2,5-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



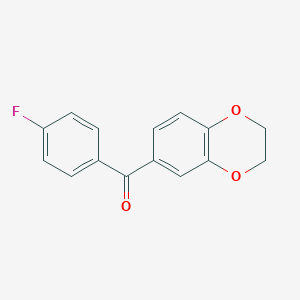
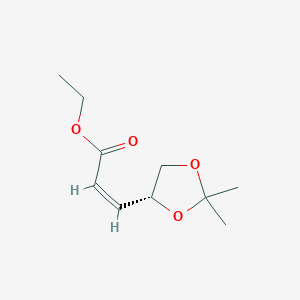
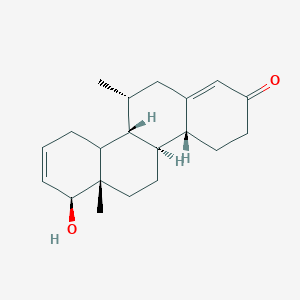
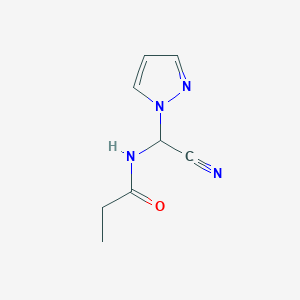
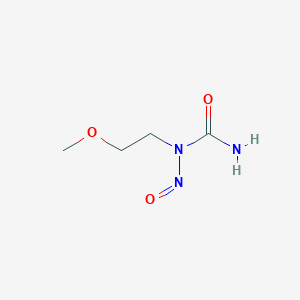
![2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B25972.png)
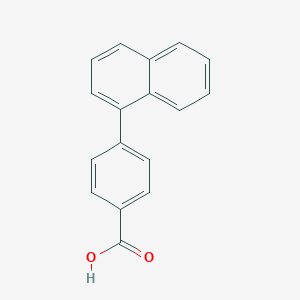
![6-amino-2-[[2-[[2-[[2-[[2-[[15-amino-9-(3-amino-3-oxopropyl)-27,31-bis(2-carboxyethyl)-3,12,18,20,26,32,38-heptamethyl-8,11,14-trioxo-4,17-dithia-7,10,13,22,36-pentaza-39,40-diazanidahexacyclo[19.15.1.12,35.125,28.130,33.019,23]tetraconta-1(37),2(38),19,21,23,25,27,29,31,33,35-undecaene-6-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid;azane;iron(2+)](/img/structure/B25979.png)
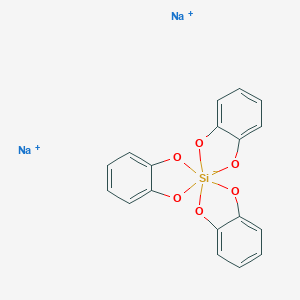
![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B25985.png)
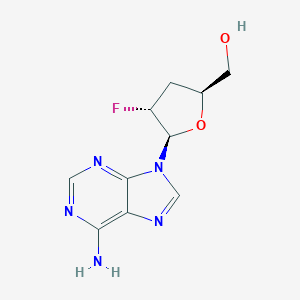
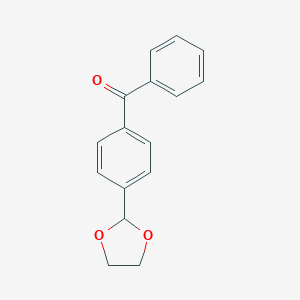
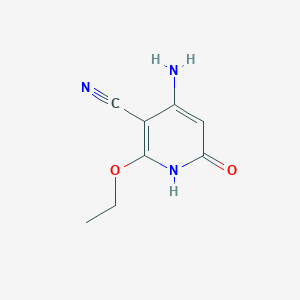
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B25991.png)